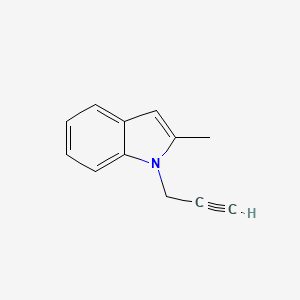
2-methyl-N-(2-propynyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-propynyl)indole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activity and are present in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-methyl-N-(2-propynyl)indole can be achieved through several methods. One common approach involves the cyclization of (2-propynyl)anilines and (2-aminoaryl)propynols in the presence of a palladium catalyst . This method allows for the formation of the indole ring system with the desired substituents. Industrial production methods may involve the use of transition metal-catalyzed cyclization reactions of unsaturated substrates, which are known for their efficiency and versatility .
Chemical Reactions Analysis
2-methyl-N-(2-propynyl)indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, iodine, and formaldehyde . For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene provides 2-(2-nitrophenyl)acrylate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-N-(2-propynyl)indole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives are known for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s unique structure makes it a valuable tool for studying various biological processes and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-propynyl)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-methyl-N-(2-propynyl)indole can be compared with other indole derivatives, such as 3-methyl-N-(2-propynyl)indole and this compound These compounds share similar structural features but may differ in their reactivity and biological activity
Properties
IUPAC Name |
2-methyl-1-prop-2-ynylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-8-13-10(2)9-11-6-4-5-7-12(11)13/h1,4-7,9H,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGHVORTLBSKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














